Hydrogen-Bond Donor/Acceptor Superiority Over the Sulfonamide Analog
N-[3-(Aminomethyl)phenyl]sulfamide possesses three hydrogen-bond donors (HBD) and five hydrogen-bond acceptors (HBA), versus two HBD and four HBA for the direct sulfonamide comparator 3-(aminomethyl)benzenesulfonamide (CAS 628298-58-8) . This net gain of one donor and one acceptor arises from the replacement of the sulfonamide -SO₂NH₂ group with the sulfamide -NHSO₂NH₂ group. The additional donor is the sulfamide NH attached to the aromatic ring; the additional acceptor is the sulfamide nitrogen lone pair. This difference translates into distinct three-dimensional hydrogen-bonding fingerprints that affect molecular recognition in protein active sites, as documented broadly for sulfamide-containing enzyme inhibitors [1].
| Evidence Dimension | Hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | HBD = 3, HBA = 5 |
| Comparator Or Baseline | 3-(Aminomethyl)benzenesulfonamide: HBD = 2, HBA = 4 |
| Quantified Difference | +1 HBD, +1 HBA for target |
| Conditions | Calculated from molecular structure; Chem960 database |
Why This Matters
For procurement decisions in fragment-based screening, the higher HBD/HBA count of the sulfamide scaffold enables interactions with polar active-site residues (e.g., catalytic metal ions, aspartate dyads) that the sulfonamide analog cannot engage, making the two compounds functionally non-substitutable.
- [1] Winum J-Y, Scozzafava A, Montero J-L, Supuran CT. The sulfamide motif in the design of enzyme inhibitors. Expert Opinion on Therapeutic Patents. 2006;16(1):27-47. doi:10.1517/13543776.16.1.27. View Source
